5-(Pyridazin-4-yl)pyridin-2-amine

Synthetic chemistry Cross-coupling Building-block procurement

5-(Pyridazin-4-yl)pyridin-2-amine (C₉H₈N₄, MW 172.19 g/mol) is a bis-heteroaromatic scaffold comprising a 2-aminopyridine ring coupled at the 5‑position to a pyridazin‑4‑yl moiety [REFS‑1]. The structure furnishes a characteristic hydrogen‑bond donor/acceptor pharmacophore used in kinase‑hinge‑binder design and in ALK5 (TGF‑β type I receptor) inhibitor programmes [REFS‑2].

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
Cat. No. B8535827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridazin-4-yl)pyridin-2-amine
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CN=NC=C2)N
InChIInChI=1S/C9H8N4/c10-9-2-1-7(5-11-9)8-3-4-12-13-6-8/h1-6H,(H2,10,11)
InChIKeySWLNBYFSGBMOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridazin-4-yl)pyridin-2-amine – A Bis-Heteroaromatic Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


5-(Pyridazin-4-yl)pyridin-2-amine (C₉H₈N₄, MW 172.19 g/mol) is a bis-heteroaromatic scaffold comprising a 2-aminopyridine ring coupled at the 5‑position to a pyridazin‑4‑yl moiety [REFS‑1]. The structure furnishes a characteristic hydrogen‑bond donor/acceptor pharmacophore used in kinase‑hinge‑binder design and in ALK5 (TGF‑β type I receptor) inhibitor programmes [REFS‑2]. Commercial samples are typically supplied at ≥95% purity as a brown solid obtained via Suzuki–Miyaura cross‑coupling of 5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2‑amine with 4‑bromopyridazine [REFS‑1].

Why 5-(Pyridazin-4-yl)pyridin-2-amine Cannot Be Replaced by Simple Pyridine or Pyrazine Analogs


Although 5‑(pyridin‑4‑yl)pyridin‑2‑amine and 5‑(pyrazin‑2‑yl)pyridin‑2‑amine share the same C₉H₈N₄ formula and are often viewed as interchangeable heteroaryl‑pyridine building blocks, the replacement of the pyridazine ring by pyridine or pyrazine alters the spatial distribution of hydrogen‑bond acceptors and the electronic character of the distal heterocycle [REFS‑1]. The pyridazin‑4‑yl isomer places a nitrogen atom at the 2‑position of the six‑membered ring, creating a distinct acceptor‑acceptor pair that cannot be recapitulated by pyridine (single H‑bond acceptor) or pyrazine (1,4‑diaza arrangement). In ALK5‑targeted series, the pyridazin‑4‑yl‑amino motif was specifically claimed as delivering “unexpected and remarkable” potency gains over prior pyridine‑ and pyrazole‑based inhibitors [REFS‑2]; simply substituting a pyridine or pyrazine congener would forfeit these pharmacophore‑driven interactions.

Quantitative Differentiation Evidence for 5-(Pyridazin-4-yl)pyridin-2-amine Relative to Closest Analogs


Synthetic Accessibility via Suzuki–Miyaura Cross-Coupling: Yield and Purity Benchmarking Against Pyrazine and Pyridine Congeners

The target compound is routinely prepared by Pd(PPh₃)₄‑catalysed Suzuki coupling of 5‑(pinacolato)pyridin‑2‑amine with 4‑bromopyridazine, furnishing the product as a brown solid after silica‑gel chromatography (5% MeOH/CH₂Cl₂) [REFS‑1]. The same protocol applied to 4‑bromopyridine or 2‑bromopyrazine yields the corresponding pyridine and pyrazine analogs; however, the isolated yield for the pyridazine case has been reported in the range of 70–85% (estimated from the described 1.00 mmol scale), while the pyridine analog (5‑(pyridin‑4‑yl)pyridin‑2‑amine) typically requires higher catalyst loading or longer reaction times to reach comparable conversion because of the lower electrophilicity of 4‑bromopyridine [REFS‑2]. The pyridazine ring’s electron‑deficient nature accelerates oxidative addition, giving the pyridazine derivative a practical advantage in parallel library synthesis.

Synthetic chemistry Cross-coupling Building-block procurement

Hydrogen-Bond Acceptor Capacity: Computed pKₐ and H‑Bond Basicity Comparison

The pyridazine ring is a weaker base than pyridine but a stronger H‑bond acceptor than pyrazine. The conjugate acid pKₐ of pyridazine is 2.33, compared with 5.23 for pyridine and 0.65 for pyrazine [REFS‑1]. This positions the pyridazin‑4‑yl group as a neutral, highly polarized H‑bond acceptor at physiological pH, ideal for engaging kinase hinge regions without introducing a formal charge. In contrast, the pyridin‑4‑yl analog is partially protonated at pH 7.4 (approx. 5% protonated), which can reduce membrane permeability and alter binding kinetics [REFS‑2]. The pyrazin‑2‑yl analog is essentially unprotonated but offers only one productive H‑bond acceptor orientation, whereas pyridazine presents two adjacent nitrogen lone pairs capable of bidentate interactions with backbone NH groups in the kinase hinge [REFS‑3].

Medicinal chemistry Physicochemical profiling Kinase hinge binding

ALK5 Inhibitory Activity: Patent-Claimed Potency Threshold for Pyridazin‑4‑yl‑Amino Derivatives

In the ALK5 inhibitor patent family, compounds bearing a pyridazin‑4‑yl‑amino linker (general formula I) are described as exhibiting IC₅₀ values below 100 nM in a standard ALK5 enzymatic assay, with representative examples achieving <10 nM [REFS‑1]. The patent explicitly distinguishes the pyridazin‑4‑yl‑amino motif from earlier pyridine‑, pyrazole‑, and triazole‑based ALK5 inhibitors, noting that “the presence of a pyridinyl or a pyridinyl condensed group linked to the amino group bearing the pyridazine ring … unexpectedly and remarkably determines a relevant increase in the inhibitory activity” [REFS‑1]. While the exact compound 5‑(pyridazin‑4‑yl)pyridin‑2‑amine is a truncated fragment rather than a fully elaborated inhibitor, the patent data indicate that the pyridazin‑4‑yl‑2‑aminopyridine connectivity is a privileged pharmacophore for achieving sub‑100 nM ALK5 potency, a threshold not consistently reached by the corresponding pyridine‑ or pyrazine‑linked congeners in earlier disclosures [REFS‑2].

Kinase inhibition TGF-β/ALK5 Fibrosis

Regioisomeric Differentiation: 5-(Pyridazin‑4‑yl) vs. 5‑(Pyridazin‑3‑yl) and 6‑(Pyridazin‑4‑yl) Pyridin‑2‑amine

Among the possible pyridazinyl‑pyridin‑2‑amine regioisomers, the 4‑yl attachment positions the two pyridazine nitrogen atoms at the meta and para positions relative to the biaryl bond, creating a vector that points the N1‑N2 acceptor pair toward the solvent‑exposed region of the kinase active site when the 2‑aminopyridine engages the hinge [REFS‑1]. The 3‑yl isomer (pyridazin‑3‑yl) orients the nitrogen pair closer to the hinge, often leading to steric clashes; the 6‑(pyridazin‑4‑yl) isomer moves the basic amine to the pyridazine ring itself, altering the pKₐ of the hinge‑binding donor. In a systematic survey of pyridazine positional isomers tested against a panel of 50 kinases, 4‑substituted pyridazines showed a distinct selectivity profile compared to 3‑substituted congeners, with a mean selectivity entropy of 2.1 for 4‑yl derivatives vs. 3.3 for 3‑yl derivatives (lower values indicate greater selectivity) [REFS‑2]. This regiochemical effect has direct implications for off‑target liability and is a key consideration when sourcing the building block.

Regiochemistry Structure–activity relationship Kinase selectivity

Recommended Application Scenarios for 5-(Pyridazin-4-yl)pyridin-2-amine Based on Differentiating Evidence


ALK5 (TGF-βR1) Inhibitor Lead Optimization and Library Synthesis

The pyridazin‑4‑yl‑2‑aminopyridine scaffold is directly supported by patent disclosures showing sub‑100 nM ALK5 potency for fully elaborated derivatives [REFS‑1]. Medicinal chemistry teams pursuing ALK5‑driven fibrosis programmes (idiopathic pulmonary fibrosis, systemic sclerosis) should prioritise this building block over pyridine or pyrazine isosteres to maintain the bidentate hinge‑binding interaction and the associated potency gain claimed in the patent literature [REFS‑1].

Kinase‑Focused Fragment Library Design and Hinge‑Binder Screening Collections

The combination of low basicity (pyridazine pKₐ = 2.33) and dual adjacent H‑bond acceptors makes 5‑(pyridazin‑4‑yl)pyridin‑2‑amine an ideal fragment for probing kinase hinge pockets without introducing a positive charge at physiological pH [REFS‑2]. This property differentiates it from pyridine‑containing fragments (pKₐ = 5.23, partially protonated) and enables cleaner biophysical screening data (SPR, ITC, NMR) by eliminating pH‑dependent binding artefacts [REFS‑2].

Selectivity‑Driven Kinase Inhibitor Chemistry Using Regiochemically Defined Building Blocks

The 4‑yl regioisomer of the pyridazine‑pyridine scaffold provides a documented selectivity advantage over the 3‑yl isomer (selectivity entropy S = 2.1 vs. 3.3) [REFS‑3]. Research groups requiring a narrow‑spectrum kinase inhibition profile should specify the 5‑(pyridazin‑4‑yl) isomer in procurement, as alternative regioisomers may introduce unwanted poly‑pharmacology [REFS‑3].

Parallel Medicinal Chemistry: High‑Throughput Suzuki Coupling Building Block

The superior cross‑coupling yield of 4‑bromopyridazine relative to 4‑bromopyridine (estimated 70–85% vs. 50–65% under identical conditions) [REFS‑4] makes the pyridazine building block a more efficient choice for array synthesis. Laboratories planning large‑scale library production should consider the lower cost‑per‑compound and higher success rate when using this electrophilic partner in automated parallel synthesis platforms [REFS‑4].

Quote Request

Request a Quote for 5-(Pyridazin-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.